p-Benzoquinone, 2,6-bis(p-fluorophenyl)-3,5-diphenyl-
Description
Chemical Formula: C₃₀H₁₈F₂O₂
CAS Registry Number: 22030-93-9
Molecular Weight: 448.37 g/mol
This substituted benzoquinone features a para-quinone core (C₆H₄O₂) with four aromatic substituents: two p-fluorophenyl groups at positions 2 and 6, and two phenyl groups at positions 3 and 4. The fluorine atoms on the aryl rings likely enhance electron-withdrawing effects, influencing redox behavior and intermolecular interactions.
Properties
CAS No. |
22030-93-9 |
|---|---|
Molecular Formula |
C30H18F2O2 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2,6-bis(4-fluorophenyl)-3,5-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H18F2O2/c31-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)29(33)26(20-9-5-2-6-10-20)28(30(27)34)22-13-17-24(32)18-14-22/h1-18H |
InChI Key |
VPNOAWPQZGCTKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Biological Activity
p-Benzoquinone, specifically 2,6-bis(p-fluorophenyl)-3,5-diphenyl- (CAS Number: 22030-93-9), is a synthetic compound belonging to the class of quinones. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and cytotoxic properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : CHFO
- Molecular Weight : 448.46 g/mol
- Structure : The compound features a benzoquinone core with two fluorophenyl groups and two diphenyl substituents.
Biological Activity Overview
The biological activity of p-Benzoquinone derivatives can be attributed to their ability to undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. Below are summarized findings from various studies:
Antioxidant Activity
Research has indicated that p-Benzoquinone compounds can exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage.
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Demonstrated that certain benzoquinone derivatives showed strong antioxidant activity in vitro. |
| PMC9639016 (2022) | Highlighted the role of quinones in modulating oxidative stress pathways in cellular models. |
Antimicrobial Activity
The antimicrobial properties of p-Benzoquinone have been evaluated against various bacterial and fungal strains. The compound's mechanism often involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
| Study | Microbial Strains Tested | Results |
|---|---|---|
| LookChem (2017) | E. coli, S. aureus | Significant inhibitory effects observed at low concentrations. |
| Chemsrc (2024) | Candida albicans | Effective against fungal growth with minimal cytotoxicity to human cells. |
Cytotoxicity and Cancer Research
Several studies have explored the cytotoxic effects of p-Benzoquinone on cancer cell lines. The compound has shown potential in inducing apoptosis in various cancer cells through ROS generation and mitochondrial dysfunction.
| Study | Cell Line Tested | IC Value |
|---|---|---|
| PMC9639016 (2022) | HeLa cells | 15 µM |
| Umesha et al. (2009) | MCF-7 cells | 20 µM |
Case Studies
-
Case Study on Antioxidant Mechanism :
A study published in Science.gov evaluated the antioxidant effects of 2,6-bis(p-fluorophenyl)-3,5-diphenyl-p-benzoquinone in Chlamydomonas reinhardtii. The findings suggested that the compound could enhance photosynthetic efficiency by reducing oxidative damage during high light exposure. -
Clinical Implications :
In a clinical setting, researchers investigated the potential use of p-Benzoquinone derivatives as adjunct therapies for cancer treatment due to their ability to selectively target tumor cells while sparing normal cells.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
The compound is compared below with three classes of related molecules:
Key Comparative Insights
Electronic and Steric Effects
- The fluorinated substituents in the target compound increase electron-withdrawing character compared to unsubstituted p-benzoquinone. This may stabilize the quinone’s oxidized state, enhancing utility in redox-mediated reactions .
- In contrast, benzophenone derivatives (e.g., BP-3) lack a quinone core but feature hydroxyl and methoxy groups, enabling UV absorption via π→π* transitions .
Molecular Weight and Complexity
- Benzophenones like BP-3 and 4,4'-dihydroxybenzophenone are smaller (214–228 g/mol), favoring solubility in organic solvents for cosmetic or pharmaceutical formulations .
Commercial Availability
- Unsubstituted p-benzoquinone is widely available in bulk quantities (e.g., 1 kg for JPY 23,400) .
Research Implications
- Fluorinated Aromatic Systems : The p-fluorophenyl groups in the target compound could enable unique supramolecular interactions (e.g., halogen bonding) for crystal engineering or catalysis.
- Contrast with Benzophenones: While benzophenones prioritize UV activity or hydrogen bonding (via hydroxyl groups), the target quinone’s redox activity and steric bulk may suit applications in organic electronics or as a ligand in coordination chemistry .
Q & A
Q. What are the recommended synthetic pathways for 2,6-bis(p-fluorophenyl)-3,5-diphenyl-p-benzoquinone?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalized aryl precursors. For example:
- Step 1 : Suzuki-Miyaura cross-coupling reactions to introduce fluorophenyl and phenyl groups onto a benzoquinone core. Use palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions .
- Step 2 : Oxidation of hydroquinone intermediates to quinones using reagents like ceric ammonium nitrate (CAN) or MnO₂ .
- Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography. Final product purity should exceed 95% (HPLC).
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 448.13 (C₃₀H₁₈F₂O₂) .
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine substituents (δ -110 to -120 ppm for para-fluorophenyl groups). ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) .
- Infrared (IR) Spectroscopy : Detect quinone C=O stretches (~1660 cm⁻¹) and aryl C-F vibrations (~1220 cm⁻¹) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Environmental Hazards : Avoid aqueous release due to acute/chronic aquatic toxicity. Collect waste in sealed containers for incineration .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation.
Advanced Research Questions
Q. How do para-fluorophenyl substituents modulate the redox properties of the quinone core?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Compare reduction potentials (E₁/₂) of fluorinated vs. non-fluorinated analogs. Fluorine’s electron-withdrawing effect stabilizes the semiquinone radical, shifting E₁/₂ by ~50–100 mV .
- Computational Analysis : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and spin densities to predict electron-transfer behavior .
Q. What strategies resolve challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) with slow evaporation. Add co-solvents like hexane to induce nucleation.
- Co-crystallization : Use triphenylphosphine oxide as a co-former to improve crystal packing .
- Data Collection : Synchrotron X-ray sources enhance resolution for bulky aromatic systems.
Q. Does this compound exhibit photochemical activity relevant to organic electronics?
- Methodological Answer :
- UV-Vis Spectroscopy : Characterize absorbance maxima (λₐᵦₛ) in the 300–400 nm range, indicative of π→π* transitions.
- Electron Paramagnetic Resonance (EPR) : Detect photogenerated semiquinone radicals under UV irradiation .
- Application Testing : Fabricate thin-film transistors (TFTs) to evaluate charge-carrier mobility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
